2-Bromoquinolin-3-amine

Heterocyclic Chemistry Reaction Mechanisms Nucleophilic Aromatic Substitution

Researchers requiring a direct route to the indole scaffold often face lengthy de novo syntheses. 2-Bromoquinolin-3-amine (CAS 17127-83-2) provides the exact solution: its unique C2-bromo/C3-amino pattern enables a ring-contraction with KNH₂/NH₃ to yield 3-cyanoindole-a privileged kinase/GPCR-targeted core-in a single step, a transformation impossible with isomeric 3- or 4-bromo analogs. • Orthogonal reactivity: Sequential Suzuki-Miyaura (C2) then acylation/reductive amination (C3) generates diverse 2,3-disubstituted quinoline libraries without protection/deprotection steps. • Supply assurance: Available from stock with ≥95% purity; non-hazardous for transport (DOT/IATA exempt).

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 17127-83-2
Cat. No. B101606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoquinolin-3-amine
CAS17127-83-2
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Br)N
InChIInChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2
InChIKeyUWTXZKYZHSEFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoquinolin-3-amine (CAS 17127-83-2): Baseline Overview for Procurement & Research Selection


2-Bromoquinolin-3-amine (CAS 17127-83-2), also known as 3-amino-2-bromoquinoline, is a heterocyclic aromatic amine with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol . It belongs to the class of halogenated aminoquinolines, which serve as versatile building blocks in medicinal chemistry and materials science due to the dual functionalization provided by the bromine atom at the C2 position and the primary amine group at the C3 position of the quinoline scaffold [1]. This compound is commercially available from multiple vendors, typically with a purity specification of ≥95%, and is primarily utilized as a synthetic intermediate for constructing more complex molecular architectures via cross-coupling reactions and cyclization strategies .

Why 2-Bromoquinolin-3-amine Cannot Be Substituted with Generic Analogs in Critical Synthetic Workflows


The specific substitution pattern of 2-bromoquinolin-3-amine—a bromine atom at the C2 position and an amine group at the C3 position—dictates unique and non-interchangeable reactivity profiles that are absent in other positional isomers or halogen variants. For instance, the reaction of 3-amino-2-bromoquinoline with potassium amide in liquid ammonia yields 3-cyanoindole via a ring-transformation pathway, whereas its isomer 3-amino-4-bromoquinoline undergoes meta-rearrangement substitution, and 4-amino-2-bromoquinoline yields 4-amino-2-methylquinazoline [1]. This divergence in reaction fate underscores that the C2-bromo/C3-amino arrangement is not a generic feature but a specific molecular determinant of chemical behavior. Substituting with 2-bromoquinoline (lacking the amine) or 3-bromoquinoline (different halogen position) will fail to engage in the same cross-coupling or cyclization reactions due to altered electronic properties and steric accessibility, leading to different product distributions, lower yields, or complete reaction failure [2].

Quantitative Differentiation of 2-Bromoquinolin-3-amine from Comparator Compounds


Divergent Ring-Transformation Outcomes: 3-Amino-2-bromoquinoline vs. 3-Amino-4-bromoquinoline vs. 4-Amino-2-bromoquinoline

Under identical reaction conditions (potassium amide in liquid ammonia), 3-amino-2-bromoquinoline undergoes ring contraction to yield 3-cyanoindole, whereas 3-amino-4-bromoquinoline produces a meta-rearranged substitution product, and 4-amino-2-bromoquinoline yields 4-amino-2-methylquinazoline [1]. This demonstrates that the C2-bromo/C3-amino substitution pattern confers a distinct reaction pathway not achievable with other amino-bromoquinoline isomers.

Heterocyclic Chemistry Reaction Mechanisms Nucleophilic Aromatic Substitution

Palladium-Catalyzed Isocyanide Insertion: Synthetic Yield Benchmarking

A palladium-catalyzed isocyanide insertion and cyclization of gem-dibromovinylanilines provides access to 2-amino-3-bromoquinolines, with reactions carried out in 1,4-dioxane at 100 °C for 2–3 hours, affording the target compound in good isolated yields [1]. This method addresses the limitations of previous syntheses for 2-aminoquinolines, which often suffered from limited substrate availability, multistep procedures, and low regioselectivity [1]. While exact yields for 2-bromoquinolin-3-amine are not specified, the methodology demonstrates that the 2-amino-3-bromo substitution pattern can be efficiently constructed using modern cross-coupling techniques, whereas the isomeric 3-amino-2-bromo pattern (the target compound) may require alternative approaches.

Synthetic Methodology Cross-Coupling Palladium Catalysis

Structural Orthogonality: Bromine and Amine as Orthogonal Handles for Sequential Derivatization

The presence of both a bromine atom at C2 and a primary amine at C3 provides two orthogonal reactive sites on the quinoline scaffold [1]. The C2-bromine is amenable to Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) for C–C and C–N bond formation, while the C3-amine can undergo independent functionalization (acylation, reductive amination, diazotization) without interference [1]. This contrasts with 2-bromoquinoline (no amine handle) or 3-aminoquinoline (no halogen handle for cross-coupling), which offer only a single point of diversification.

Medicinal Chemistry Parallel Synthesis Library Design

High-Value Application Scenarios for 2-Bromoquinolin-3-amine Based on Quantitative Differentiation Evidence


Scaffold Diversification in Medicinal Chemistry: Access to Cyanoindole Pharmacophores

The unique ring-contraction reaction of 3-amino-2-bromoquinoline with potassium amide yields 3-cyanoindole [1]. This transformation provides a concise route to the indole scaffold—a privileged structure present in numerous FDA-approved drugs and clinical candidates. Researchers aiming to access cyano-substituted indoles for kinase inhibitor or GPCR modulator programs should select 2-bromoquinolin-3-amine over its isomeric analogs (e.g., 3-amino-4-bromoquinoline), as the latter will not produce the desired indole product under identical conditions. This specificity eliminates the need for lengthy de novo indole syntheses, accelerating hit-to-lead timelines.

Sequential Functionalization for Parallel Library Synthesis

The orthogonal reactivity of the C2-bromine and C3-amine groups allows for sequential, independent derivatization of the quinoline core [1][2]. A typical workflow involves: (1) Suzuki-Miyaura coupling at C2 to introduce aryl or heteroaryl diversity; (2) subsequent acylation or reductive amination at C3 to modulate amine functionality. This two-step sequence enables the rapid generation of structurally diverse compound libraries from a single advanced intermediate. In contrast, 2-bromoquinoline or 3-aminoquinoline would require additional protection/deprotection steps to achieve comparable diversity, increasing synthetic burden and reducing library throughput.

Synthesis of 2,3-Disubstituted Quinolines via Cross-Coupling

2-Bromoquinolin-3-amine serves as an ideal substrate for Pd-catalyzed cross-coupling reactions to install C2-substituents while retaining the C3-amine for further elaboration [1]. This contrasts with 3-bromoquinoline, where the bromine at C3 exhibits different reactivity in Suzuki-Miyaura couplings due to altered electron density distribution across the quinoline ring [2]. For synthetic chemists targeting 2,3-disubstituted quinoline derivatives—common motifs in antimalarial and anticancer agents—2-bromoquinolin-3-amine provides the optimal combination of reactivity and functional group tolerance, minimizing unwanted side reactions and improving isolated yields of desired products.

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